molecular formula C6F12O2 B3039866 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane CAS No. 137373-27-4

2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane

Cat. No. B3039866
CAS RN: 137373-27-4
M. Wt: 332.04 g/mol
InChI Key: NCWPXDOVVTVZBC-UHFFFAOYSA-N
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Description

2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane, commonly known as HFE-7500, is a fluorinated solvent that has gained significant attention in recent years due to its unique chemical properties. HFE-7500 is a colorless, odorless, non-flammable, and non-toxic liquid that is widely used in various scientific research applications.

Mechanism Of Action

HFE-7500 is a fluorinated solvent that has a low surface tension and high density. These properties make HFE-7500 an effective solvent for dissolving nonpolar compounds. HFE-7500 also has a high boiling point and low vapor pressure, which makes it an ideal solvent for high-temperature reactions. The unique chemical properties of HFE-7500 make it an ideal solvent for various scientific research applications.
Biochemical and Physiological Effects:
HFE-7500 is a non-toxic solvent that has no significant biochemical or physiological effects. However, prolonged exposure to HFE-7500 can cause skin irritation and respiratory problems. Therefore, it is essential to handle HFE-7500 with care and to follow proper safety protocols.

Advantages And Limitations For Lab Experiments

HFE-7500 has several advantages for lab experiments, including its low toxicity, non-flammability, and non-reactivity with most chemicals. HFE-7500 is also a good solvent for dissolving nonpolar compounds and is an effective heat transfer fluid. However, HFE-7500 has some limitations, including its high cost, limited availability, and limited solubility for polar compounds.

Future Directions

There are several future directions for the use of HFE-7500 in scientific research. One potential application is the use of HFE-7500 as a solvent for the synthesis of new materials, such as polymers and nanoparticles. HFE-7500 could also be used as a solvent for the extraction of natural products and as a carrier fluid for drug delivery systems. Additionally, HFE-7500 could be used as a heat transfer fluid in various industrial applications. Further research is needed to explore the full potential of HFE-7500 in various scientific research applications.
Conclusion:
In conclusion, HFE-7500 is a unique fluorinated solvent that has gained significant attention in recent years due to its unique chemical properties. HFE-7500 has a wide range of scientific research applications, including as a solvent for organic synthesis, a heat transfer fluid, a cleaning agent, and a lubricant. HFE-7500 is also used as a solvent for protein crystallization and as a medium for the growth of microorganisms. The unique chemical properties of HFE-7500 make it an ideal solvent for various scientific research applications, and further research is needed to explore the full potential of HFE-7500 in various scientific research applications.

Scientific Research Applications

HFE-7500 has a wide range of scientific research applications, including as a solvent for organic synthesis, a heat transfer fluid, a cleaning agent, and a lubricant. HFE-7500 is also used as a solvent for protein crystallization and as a medium for the growth of microorganisms. Additionally, HFE-7500 is used as a carrier fluid for drug delivery systems and as a solvent for the extraction of natural products.

properties

IUPAC Name

2,2,3,5,5,6-hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12O2/c7-1(3(9,10)11)5(15,16)20-2(8,4(12,13)14)6(17,18)19-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWPXDOVVTVZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(C(O1)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026726
Record name 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane

CAS RN

137373-27-4
Record name 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane

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